4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid
Overview
Description
4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Mechanism of Action
1,2,4-Triazole derivatives are known to possess a wide range of biological activities. They have been found to exhibit antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities .
The mode of action of 1,2,4-triazole derivatives often involves binding to multiple receptors , which can lead to a variety of downstream effects depending on the specific targets involved. The biochemical pathways affected by these compounds can therefore be quite diverse.
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives would depend on the specific structure of the compound. Factors such as the presence of functional groups and the overall lipophilicity of the molecule can influence its bioavailability.
The result of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
The action environment, or the conditions under which the compound exerts its effects, can also influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the activity of the compound .
Properties
IUPAC Name |
4-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6-9-10-7(11(6)2)4-3-5-8(12)13/h3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZZBQMYWPVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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